Ropivacaine Imidazol is a compound derived from ropivacaine, a local anesthetic belonging to the amide class of local anesthetics. Ropivacaine is primarily used for regional anesthesia and pain management due to its effectiveness in blocking nerve conduction. The imidazole moiety in Ropivacaine Imidazol enhances its pharmacological properties, potentially improving its efficacy and safety profile.
The imidazole ring is a five-membered heterocyclic compound containing two nitrogen atoms. This structure can influence the compound's interaction with biological systems, enhancing its activity as a local anesthetic. Ropivacaine itself is characterized by a longer duration of action compared to other local anesthetics like bupivacaine, making it particularly useful in clinical settings.
The specific reactions involving Ropivacaine Imidazol would depend on the substituents present on the imidazole ring and the conditions under which the reactions are conducted.
Ropivacaine Imidazol exhibits significant biological activity, primarily as a local anesthetic. Its mechanism of action involves blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse transmission. The presence of the imidazole group may enhance this activity by improving binding affinity to sodium channels or altering pharmacokinetics.
Studies have indicated that compounds with imidazole structures often demonstrate improved analgesic properties compared to their non-imidazole counterparts. The imidazole moiety may also contribute to reduced toxicity and side effects associated with traditional local anesthetics.
The synthesis of Ropivacaine Imidazol typically involves several steps:
Recent advancements in green chemistry have introduced methods such as using DMSO/Iodine systems for synthesizing imidazoles efficiently and with minimal environmental impact .
Ropivacaine Imidazol is primarily utilized in:
Interaction studies of Ropivacaine Imidazol focus on its binding affinity to sodium channels and other receptors involved in pain signaling pathways. Research indicates that modifying ropivacaine with an imidazole group may enhance its interaction with these targets, potentially leading to improved analgesic effects while minimizing side effects associated with traditional local anesthetics .
Additionally, studies exploring the encapsulation of ropivacaine within zeolite-imidazole frameworks have shown promising results for sustained drug release, indicating potential for enhanced therapeutic applications .
Ropivacaine Imidazol shares structural similarities with several other local anesthetics and imidazole derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bupivacaine | Amide Local Anesthetic | Longer duration but higher cardiotoxicity |
| Lidocaine | Amide Local Anesthetic | Faster onset but shorter duration than ropivacaine |
| Mepivacaine | Amide Local Anesthetic | Intermediate duration; less potent than ropivacaine |
| Prilocaine | Amide Local Anesthetic | Lower systemic toxicity; used for infiltration |
| Imiqualone | Imidazole Derivative | Sedative effects; not primarily an anesthetic |
Ropivacaine Imidazol's unique combination of an imidazole ring with the established efficacy of ropivacaine may provide advantages in terms of potency, safety, and duration of action compared to these similar compounds.
Ropivacaine Imidazol, designated by the Chemical Abstracts Service registry number 1945965-95-6, represents a structurally complex heterocyclic compound classified as Ropivacaine Impurity F according to European Pharmacopoeia standards [1]. The molecular formula C₁₇H₂₄N₂O indicates a molecular weight of 272.4 grams per mole, establishing it as a nitrogen-containing bicyclic system [1]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (8aS)-2-(2,6-dimethylphenyl)-3,3-dimethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one [1].
The structural architecture of Ropivacaine Imidazol centers around a hexahydroimidazo[1,5-a]pyridine ring system, which constitutes a fused bicyclic framework comprising an imidazolidine ring fused to a tetrahydropyridine ring [1]. This heterocyclic core distinguishes the compound from conventional piperidine-based local anesthetic structures [2]. The molecular structure incorporates a 2,6-dimethylphenyl substituent attached to the imidazole nitrogen at position 2, along with two methyl groups positioned at the 3,3-positions of the imidazole ring [1].
Computational molecular property analysis reveals significant physicochemical characteristics including an XLogP3-AA value of 3.4, indicating moderate lipophilicity [1]. The compound exhibits zero hydrogen bond donors and two hydrogen bond acceptors, with a topological polar surface area of 23.6 square angstroms [1]. The rotatable bond count of one suggests limited conformational flexibility, while the molecular complexity value of 382 reflects the intricate nature of the fused ring system [1].
The two-dimensional structural representation of Ropivacaine Imidazol demonstrates a rigid bicyclic framework with minimal rotational freedom [1]. The simplified molecular-input line-entry system notation CC1=C(C(=CC=C1)C)N2C(=O)[C@@H]3CCCCN3C2(C)C provides a standardized chemical identifier that encodes the stereochemical configuration and connectivity [1]. The International Chemical Identifier key NUYZOLIFAANQEDH-AWEZNQCLSA-N serves as a unique molecular fingerprint for database searches and computational applications [1].
Three-dimensional conformational studies reveal that the imidazolidine ring adopts a twisted envelope conformation, while the tetrahydropyridine ring assumes a twisted boat configuration [2]. Research on related hexahydroimidazo[1,5-a]pyridine systems demonstrates that the six-membered ring typically exhibits puckering parameters indicative of significant conformational distortion from planarity [2]. The dihedral angles between aromatic substituents and the heterocyclic core provide insights into molecular rigidity and potential intermolecular interactions [2].
Computational molecular dynamics simulations of similar imidazole-containing compounds indicate that the rotational barriers around key bonds influence conformational preferences [3]. Density functional theory calculations suggest that electrostatic interactions and pi-conjugation effects contribute significantly to the stabilization of preferred conformations [3]. The molecular conformation is further stabilized by intramolecular interactions between the dimethylphenyl substituent and the bicyclic core [2].
Crystal structure analysis of Ropivacaine Imidazol requires consideration of the solid-state organization and intermolecular packing arrangements. Although specific crystallographic data for this compound remains limited in the published literature, related studies on ropivacaine polymorphs provide valuable insights into potential packing behaviors [4]. The crystal structure determination of similar bicyclic imidazole compounds reveals that hydrogen bonding patterns and van der Waals interactions govern the three-dimensional packing arrangements [2].
Crystallographic investigations of related hexahydroimidazo[1,5-a]pyridine derivatives demonstrate that molecules typically form centrosymmetric dimeric associations through intermolecular hydrogen bonds [2]. The crystal packing is further stabilized by carbon-hydrogen to nitrogen interactions that create columnar arrangements along specific crystallographic axes [2]. Hirshfeld surface analysis of analogous compounds indicates that the most significant contributions to crystal packing arise from hydrogen-hydrogen contacts, nitrogen-hydrogen interactions, and carbon-hydrogen contacts [2].
The absence of hydrogen bond donors in Ropivacaine Imidazol suggests that crystal packing relies primarily on van der Waals forces and weak intermolecular interactions [1]. The presence of the carbonyl oxygen and nitrogen atoms in the heterocyclic core provides potential hydrogen bond acceptor sites that may influence crystallization behavior [1]. Studies on ropivacaine crystallization demonstrate that polymeric additives and ultrasonic conditions can significantly modify crystal morphology and size distribution [5].
Ropivacaine Imidazol contains one defined stereocenter located at the 8a position of the hexahydroimidazo[1,5-a]pyridine ring system, with the stereochemical configuration designated as S according to Cahn-Ingold-Prelog nomenclature [1]. The compound exhibits absolute stereochemistry with no undefined stereocenters or geometric isomerism, establishing it as an optically active molecule [1]. The stereochemical purity represents a critical quality parameter for pharmaceutical applications, particularly given the relationship to the parent ropivacaine molecule.
| Stereochemical Feature | Ropivacaine Imidazol |
|---|---|
| Defined Stereocenters | 1 |
| Undefined Stereocenters | 0 |
| E/Z Centers | 0 |
| Stereochemistry Type | Absolute |
| Optical Activity | Active |
| Configuration at C8a | S-configuration |
Research on ropivacaine enantiomeric purity demonstrates that detection limits for the minor enantiomer can reach 0.02% using optimized liquid chromatographic conditions [6]. Capillary electrophoresis methods utilizing methyl-beta-cyclodextrin as chiral selector achieve detection limits of approximately 0.1% for enantiomeric impurities [7]. The validation of these analytical methods requires assessment of specificity, precision, linearity, and robustness across relevant concentration ranges [9].
The structural relationship between Ropivacaine Imidazol and its parent compound ropivacaine involves significant molecular reorganization that fundamentally alters the chemical framework while maintaining the characteristic 2,6-dimethylphenyl substituent [10]. Ropivacaine, with molecular formula C₁₇H₂₆N₂O and molecular weight 274.4 grams per mole, features a piperidine ring as the central heterocyclic motif [10]. The transformation to Ropivacaine Imidazol results in a molecular weight reduction of 2.0 grams per mole, corresponding to the loss of two hydrogen atoms during cyclization to form the imidazole ring [1].
| Property | Ropivacaine | Ropivacaine Imidazol |
|---|---|---|
| Molecular Formula | C₁₇H₂₆N₂O | C₁₇H₂₄N₂O |
| Molecular Weight (g/mol) | 274.4 | 272.4 |
| CAS Registry Number | 84057-95-4 | 1945965-95-6 |
| Ring System | Piperidine | Hexahydroimidazo[1,5-a]pyridine |
| Stereocenter Count | 1 | 1 |
| Core Heterocycle | Piperidine | Fused imidazole-pyridine |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Topological Polar Surface Area | Not specified | 23.6 Ų |
| Heavy Atom Count | 20 | 20 |
| Complexity | Not specified | 382 |
The structural modification from a simple piperidine carboxamide system to a bicyclic imidazo-pyridine framework represents a fundamental change in molecular architecture [11] [12]. Ropivacaine belongs to the amino amide class of local anesthetics and features N-propyl substitution on the piperidine nitrogen [11]. The parent compound exhibits lower lipophilicity compared to bupivacaine, with an octanol-buffer partition coefficient of 115 [12]. This physicochemical property contributes to the reduced potential for cardiovascular and central nervous system toxicity [11].
The cyclization process that generates Ropivacaine Imidazol eliminates the carboxamide hydrogen bond donor present in the parent compound, potentially altering hydrogen bonding capabilities and molecular recognition properties [1] [10]. The formation of the bicyclic system introduces conformational rigidity that contrasts with the conformational flexibility of the piperidine ring in ropivacaine [13]. Density functional theory studies on related local anesthetic molecules demonstrate that vibrational modes associated with piperidine rings and methyl groups are significantly affected by structural modifications [13].
The industrial synthesis of ropivacaine imidazol involves a complex multi-step process that requires careful control of reaction intermediates and mechanistic pathways. The primary synthetic route begins with the preparation of the core piperidine structure, followed by functionalization with imidazole moieties [1] [2].
Primary Intermediates
The synthesis commences with (S)-pipecoloxylidide as the starting material, which undergoes systematic transformation through several key intermediates. The (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide serves as the critical intermediate, providing the chiral backbone necessary for the final product [3] [4]. The molecular weight progression from the initial pipecoloxylidide (246.35 Da) to the final ropivacaine hydrochloride monohydrate (328.87 Da) demonstrates the systematic addition of functional groups throughout the synthetic sequence [5].
| Intermediate | Chemical Formula | Molecular Weight | Role in Synthesis |
|---|---|---|---|
| (S)-Pipecoloxylidide | C15H22N2O | 246.35 | Starting material |
| (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | C15H22N2O | 246.35 | Key intermediate |
| 2,6-Dimethylaniline | C8H11N | 121.18 | Impurity/byproduct |
| L-(-)-Dibenzoyl tartaric acid | C22H18O10 | 458.37 | Resolving agent |
| S-(-)-1-propyl-2,6-pipecoloxylidide | C17H26N2O | 274.40 | Final base product |
| Ropivacaine Hydrochloride | C17H27ClN2O·H2O | 328.87 | Final salt form |
Mechanistic Pathways
The reaction mechanism for ropivacaine synthesis involves nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile attacking electrophilic carbon centers [6]. The initial step involves amide formation through the reaction of (S)-pipecolic acid with 2,6-dimethylaniline under controlled conditions using sodium cyanoborohydride as a reducing agent [4]. This reductive amination proceeds through an imine intermediate that is subsequently reduced to form the stable amide bond.
The N-alkylation step represents a critical mechanistic transformation where the piperidine nitrogen undergoes substitution with n-propyl bromide in the presence of potassium carbonate [2]. This SN2 mechanism requires careful temperature control (50-70°C) to prevent racemization while maintaining high conversion rates. The reaction proceeds through a transition state where the nucleophilic nitrogen attacks the primary carbon of the propyl halide, displacing the bromide leaving group [6].
Imidazole Integration Mechanisms
For ropivacaine imidazol synthesis, the integration of imidazole functionality follows established heterocyclic formation protocols. The van Leusen reaction mechanism provides a robust approach for imidazole ring construction using tosylmethyl isocyanide (TosMIC) reagents [7] [8]. This mechanism involves initial deprotonation of TosMIC, followed by nucleophilic attack on the electrophilic carbon center, and subsequent cyclization through a 5-endo-dig process to form the imidazole ring [9].
The reaction proceeds through a base-catalyzed cycloaddition where the deprotonated TosMIC acts as a 1,3-dipole, attacking the imine bond formed between the ropivacaine precursor and appropriate aldehydes [10]. The elimination of the tosyl group occurs readily due to its excellent leaving group properties, resulting in the formation of the substituted imidazole ring [11].
Chiral Salt Formation Methods
The industrial resolution of ropivacaine enantiomers employs chiral salt formation as the primary separation technique. L-(-)-dibenzoyl tartaric acid serves as the most effective resolving agent, forming diastereomeric salts with differential solubility properties [12]. The resolution process involves dissolving the racemic mixture in a suitable solvent system, typically acetone and water, followed by the addition of the chiral resolving agent [13].
The mechanism of chiral recognition involves hydrogen bonding interactions between the carboxylic acid groups of the tartaric acid derivative and the basic nitrogen centers of the ropivacaine molecule [14]. The formation of diastereomeric salt pairs results in different crystal packing arrangements, leading to distinct solubility profiles that enable selective crystallization of the desired (S)-enantiomer [15].
| Resolution Method | Resolving Agent | Enantiomeric Excess (%) | Recovery Yield (%) | Industrial Applicability |
|---|---|---|---|---|
| Chiral Salt Formation | L-(-)-Dibenzoyl tartaric acid | >99 | 60-85 | High |
| Crystallization | Acetone/Water system | 95-99 | 70-90 | High |
| Chromatographic Separation | Chiral stationary phases | >99 | 40-60 | Medium |
| Enzymatic Resolution | Lipases/Esterases | 85-95 | 45-50 | Low |
| Kinetic Resolution | Chiral catalysts | 90-98 | 50-70 | Medium |
Crystallization Optimization Parameters
The crystallization process requires precise control of temperature, solvent composition, and cooling rates to achieve optimal enantiomeric purity [5]. The acetone-water solvent system provides a stable crystallization environment that remains consistent for up to 24 hours, which is sufficient for industrial-scale production [12]. The solvent ratio optimization typically involves 70-90% acetone content to maximize the solubility differential between diastereomeric salts.
Temperature control during crystallization is critical, with initial dissolution occurring at reflux temperature (approximately 56°C for the acetone-water system), followed by controlled cooling to room temperature over 4-6 hours [13]. This gradual cooling process allows for the formation of high-quality crystals with minimal occlusion of impurities and maximum enantiomeric excess.
Advanced Resolution Techniques
Contemporary industrial applications increasingly employ chromatographic methods for enantiomeric purification, particularly for analytical verification and high-purity requirements [16]. Chiral stationary phases based on cellulose tris(3,5-dimethylphenylcarbamate) or related polysaccharide derivatives provide excellent enantioselectivity for ropivacaine separation [14]. The elution order can be controlled through mobile phase composition, with formic acid concentration playing a crucial role in determining the separation selectivity [15].
High-performance liquid chromatography (HPLC) methods utilizing chiral columns achieve baseline separation with resolution values exceeding 2.0 [17]. The mobile phase typically consists of acetonitrile-water mixtures with appropriate buffer additives to maintain consistent pH and ionic strength. Detection at 210-220 nm provides adequate sensitivity for quantitative analysis while avoiding interference from common impurities [18].
Impurity Profile Characterization
Laboratory-scale synthesis of ropivacaine imidazol requires comprehensive understanding and control of impurity formation pathways. The primary impurity concerns arise from racemization reactions, incomplete conversions, and degradation products formed during synthetic transformations [19] [20]. The most significant impurity is 2,6-dimethylaniline, which forms through alkaline degradation of the amide linkage and represents a critical quality control parameter [19].
The formation of 2,6-dimethylaniline occurs through hydrolysis of the amide bond under basic conditions, with the degradation rate being temperature and pH dependent [19]. Mass spectrometric analysis reveals the characteristic molecular ion at m/z 122.1935, corresponding to protonated 2,6-dimethylaniline, with additional fragments at m/z 163.1910 due to acetonitrile solvent interference [19].
Reaction Condition Optimization
The optimization of reaction conditions focuses on minimizing impurity generation while maintaining high product yields. Temperature control represents a critical parameter, with elevated temperatures (>70°C) leading to increased racemization rates, particularly during the N-alkylation step [6]. The optimal temperature range for maintaining stereochemical integrity while achieving adequate reaction rates is 50-60°C for the propylation reaction [6].
| Synthesis Step | Temperature (°C) | Time (Hours) | Solvent System | Catalyst/Base | Yield (%) |
|---|---|---|---|---|---|
| Amide Formation | 35-40 | 10 | Methylene chloride | Sodium cyanoborohydride | 94.3 |
| N-Alkylation | 50-70 | 1-2 | Dimethylformamide | K2CO3 | 85-90 |
| Salt Formation | Room temperature | 0.5 | Acetone/Water | HCl | 95 |
| Purification | 40-45 | 4 | Toluene | None | 90-95 |
| Resolution | Reflux | 20-24 | Tetrahydrofuran | KOH/NaOH | 60-85 |
Solvent Selection Impact
Solvent system selection significantly influences impurity formation patterns and product quality. Polar aprotic solvents such as dimethylformamide provide optimal conditions for N-alkylation reactions while minimizing side reactions [4]. The dichloromethane-dimethylformamide (1:1) mixture offers enhanced conversion rates for multicomponent reactions while maintaining good selectivity profiles [21].
Protic solvents can lead to increased impurity formation through competitive nucleophilic attacks and protonation reactions that interfere with the desired synthetic pathways [22]. The polarity index of solvent systems correlates with reaction selectivity, with moderately polar solvents (polarity index 4.0-6.0) providing optimal balance between reaction rate and selectivity [22].
Catalytic System Design
The catalytic conditions for ropivacaine imidazol synthesis require careful consideration of both activity and selectivity parameters. Base catalysis using potassium carbonate provides optimal conditions for N-alkylation reactions, with the carbonate anion serving as both a base and a nucleophile scavenger [4]. The catalyst loading typically ranges from 1.2 to 2.0 equivalents relative to the substrate, with higher loadings leading to increased side reactions and impurity formation [6].
For imidazole ring formation, the van Leusen reaction utilizes mild base conditions with potassium carbonate or cesium carbonate as the preferred bases [8]. The reaction proceeds through initial deprotonation of the TosMIC reagent, followed by nucleophilic attack on the imine substrate. The base strength and concentration significantly influence the reaction rate and selectivity, with weaker bases providing better control over competing reactions [7].
Advanced Catalytic Approaches
Recent developments in catalytic methodology have introduced organocatalytic approaches for imidazole synthesis. β-cyclodextrin-propyl sulfonic acid (β-CD-PSA) catalysis provides a green chemistry alternative with high catalytic efficiency and recyclability [1]. This catalytic system operates through inclusion complex formation, where the substrate molecules are organized within the cyclodextrin cavity, leading to enhanced reaction rates and selectivity.
The β-CD-PSA catalyzed synthesis achieves yields of 68-96% under solvent-free conditions at 100°C, with reaction times ranging from 15 minutes to 4 hours depending on substrate reactivity [1]. The catalyst can be recovered and reused with minimal loss of activity, making this approach particularly attractive for sustainable synthesis applications.
Solvent System Optimization
The optimization of solvent systems for laboratory-scale synthesis involves balancing multiple factors including reaction rate, selectivity, product isolation, and environmental considerations. Tetrahydrofuran provides excellent solvation properties for both polar and nonpolar substrates, making it ideal for N-alkylation reactions [12]. The ethereal nature of THF minimizes competing nucleophilic reactions while providing sufficient polarity for efficient substrate dissolution.
| Solvent System | Application | Temperature Range (°C) | Polarity Index | Optimization Benefits |
|---|---|---|---|---|
| Dichloromethane/DMF (1:1) | Ugi reactions | 25-50 | 6.2 | High conversion rates |
| Acetonitrile/Water | Chromatographic separations | 15-40 | 5.8 | Good selectivity |
| Tetrahydrofuran | N-alkylation reactions | 20-70 | 4.0 | Reduced reaction time |
| Toluene | Extraction/purification | 0-110 | 2.4 | Impurity removal |
| Acetone/Water | Crystallization | 0-60 | 6.8 | Enhanced crystallization |
Microwave-Assisted Synthesis
Microwave irradiation provides significant advantages in laboratory-scale synthesis through enhanced reaction rates and improved selectivity profiles [6]. The ultrasonic conditions enable efficient mixing and activation of reagents, leading to reduced reaction times and higher yields. The combination of ultrasonic irradiation with optimized temperature control (50°C) achieves complete conversion within 60 minutes while maintaining stereochemical integrity [6].
The microwave-assisted approach particularly benefits the amidation reactions, where the enhanced molecular motion and localized heating effects promote efficient bond formation while minimizing thermal degradation [6]. This methodology represents a significant advancement in sustainable synthesis practices, offering reduced energy consumption and shorter reaction times compared to conventional heating methods.
Process Analytical Technology
Modern laboratory-scale synthesis incorporates real-time monitoring through process analytical technology (PAT) to optimize reaction conditions and minimize impurity formation [23]. High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) provides continuous monitoring of reaction progress and impurity levels, enabling dynamic optimization of reaction parameters [23].